molecular formula C19H13Cl2N3O2 B2972857 3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338402-72-5

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No. B2972857
CAS RN: 338402-72-5
M. Wt: 386.23
InChI Key: BSCPRQHWIHHHEX-BQYQJAHWSA-N
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Description

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3O2 and its molecular weight is 386.23. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties of Derivatives

Researchers have studied the structural and optical properties of related chemical compounds, emphasizing their polycrystalline nature and behavior when formed into thin films. These studies reveal significant insights into the compounds' optical properties based on spectrophotometer measurements, including transmittance and reflectance, which are crucial for various applications in materials science and engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Another research domain involves the investigation of pyranopyrazole derivatives (chemically related structures) for their efficacy as corrosion inhibitors for metals in acidic environments. These studies have demonstrated high inhibition efficiency, which is critical for protecting industrial materials and ensuring the longevity of metallic structures (Yadav, Gope, Kumari, & Yadav, 2016).

Photovoltaic Applications

The photovoltaic properties of derivatives have been explored for their potential use in organic–inorganic photodiode fabrication. This research outlines how certain chemical derivatives exhibit rectification behavior and photovoltaic properties under illumination, suggesting their applicability in solar energy conversion and photodiode technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Investigations into the dielectric properties of certain derivatives have highlighted their potential in electronic and optoelectronic applications. Studies on the AC electrical conductivity and dielectrical properties offer insights into the materials' performance in electronic devices, which can be pivotal for developing new types of electronic components (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c1-11-9-12(25)5-6-16(11)23-8-7-17-13(10-22)19(24-26-17)18-14(20)3-2-4-15(18)21/h2-9,23,25H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPRQHWIHHHEX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

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